molecular formula C18H24O3 B130297 Hynapene B CAS No. 155111-88-9

Hynapene B

Cat. No. B130297
M. Wt: 288.4 g/mol
InChI Key: NLOFDOOJCSGCEJ-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hynapene B is a synthetic compound that has garnered attention in the scientific community due to its potential applications in research and medicine. This molecule belongs to the class of pyridine derivatives and has a molecular formula of C16H14N2O2. Hynapene B is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Scientific Research Applications

Anticoccidial Properties

Hynapene B, alongside its counterparts Hynapenes A and C, has been identified as a novel anticoccidial agent. These compounds were isolated from Penicillium sp. FO-1611, a soil isolate. The studies demonstrated that Hynapenes, including Hynapene B, effectively inhibited the growth of Eimeria tenella in vitro, showing promising results in the context of coccidiosis treatment. The absence of schizont in cells was observed at specific concentrations, highlighting Hynapene B's potential in controlling coccidiosis, a significant disease in poultry (Tabata et al., 1993).

Chemical Structure and Synthesis

The chemical structure of Hynapene B has been elucidated through extensive spectroscopic analysis. This research is crucial in understanding the compound's biological activity and potential for synthesis. The determined structure of Hynapene B is (2E,4E)-5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid. Understanding its structure paves the way for synthetic approaches and modifications that could enhance its anticoccidial properties or develop new applications (Tabata et al., 1993).

properties

CAS RN

155111-88-9

Product Name

Hynapene B

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,4E)-5-(2,6,8-trimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H24O3/c1-11-8-12(2)18-14(9-11)10-16(19)13(3)15(18)6-4-5-7-17(20)21/h4-7,11-12,14,18H,8-10H2,1-3H3,(H,20,21)/b6-4+,7-5+

InChI Key

NLOFDOOJCSGCEJ-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(C2C(C1)CC(=O)C(=C2/C=C/C=C/C(=O)O)C)C

SMILES

CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C

Canonical SMILES

CC1CC(C2C(C1)CC(=O)C(=C2C=CC=CC(=O)O)C)C

synonyms

5-(1-ene-3-oxo-2,6,8-trimethyldecalin)-2,4-pentadienoic acid
hynapene B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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